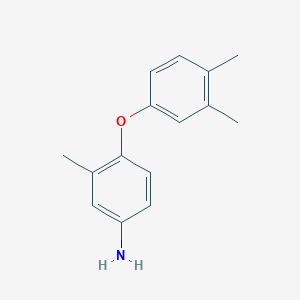
4-(3,4-Dimethylphenoxy)-3-methylaniline
Descripción general
Descripción
4-(3,4-Dimethylphenoxy)-3-methylaniline (DMPMA) is an organic compound that is widely used in scientific research. It is a derivative of aniline, a colorless, volatile liquid. DMPMA is a highly reactive compound and is used as a reagent in various synthetic processes. It is also used in the synthesis of various pharmaceuticals and other compounds. DMPMA has been studied extensively for its potential applications in scientific research and in the development of new drugs.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenoxy)-3-methylaniline has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibacterial agents. 4-(3,4-Dimethylphenoxy)-3-methylaniline has also been used in the synthesis of various organic compounds, such as amines, esters, and amides. In addition, 4-(3,4-Dimethylphenoxy)-3-methylaniline has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethylphenoxy)-3-methylaniline is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and other organic compounds. The reaction of 4-(3,4-Dimethylphenoxy)-3-methylaniline with nucleophiles results in the formation of a new covalent bond, which can then be used to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethylphenoxy)-3-methylaniline are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anticonvulsant, and antibacterial properties. In addition, 4-(3,4-Dimethylphenoxy)-3-methylaniline has been shown to inhibit the growth of some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,4-Dimethylphenoxy)-3-methylaniline in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a wide range of compounds. However, there are some limitations to using 4-(3,4-Dimethylphenoxy)-3-methylaniline in laboratory experiments. The compound is highly reactive and can easily undergo side reactions, which can lead to the formation of unwanted products. In addition, 4-(3,4-Dimethylphenoxy)-3-methylaniline is volatile and can easily evaporate, making it difficult to store and use in experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(3,4-Dimethylphenoxy)-3-methylaniline in scientific research. One potential application is in the synthesis of new pharmaceuticals and other organic compounds. 4-(3,4-Dimethylphenoxy)-3-methylaniline could also be used in the development of new polymers, such as polyurethanes and polyesters. In addition, 4-(3,4-Dimethylphenoxy)-3-methylaniline could be used in the synthesis of new catalysts, which could be used to speed up chemical reactions. Finally, 4-(3,4-Dimethylphenoxy)-3-methylaniline could be used in the development of new drugs, such as anti-inflammatory drugs, anticonvulsants, and antibacterial agents.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-14(9-11(10)2)17-15-7-5-13(16)8-12(15)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUKPGPBPAAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




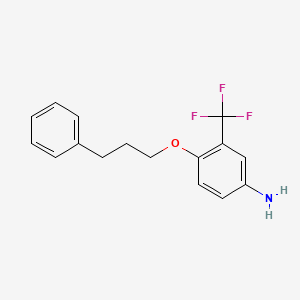
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)

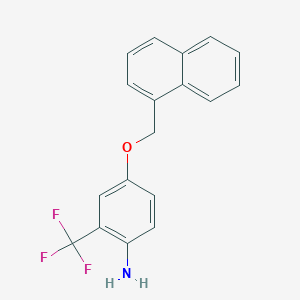

![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)
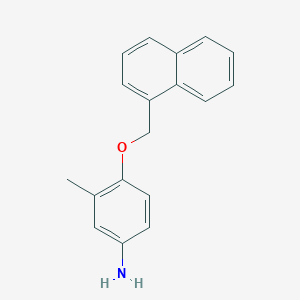
![4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine](/img/structure/B3173343.png)
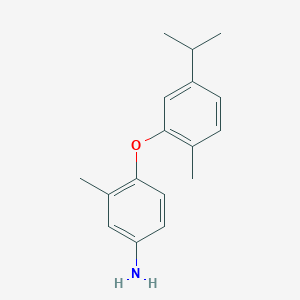
![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)

